molecular formula C24H30 B1267141 4,4'-Dicyclohexylbiphenyl CAS No. 81937-29-3

4,4'-Dicyclohexylbiphenyl

Cat. No.: B1267141
CAS No.: 81937-29-3
M. Wt: 318.5 g/mol
InChI Key: OLUVNSGCKHZQJQ-UHFFFAOYSA-N
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Description

4,4’-Dicyclohexylbiphenyl is an organic compound with the molecular formula C24H30. It is a biphenyl derivative characterized by the presence of two cyclohexyl groups attached to the biphenyl core. This compound is a colorless, odorless, and crystalline solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dicyclohexylbiphenyl can be synthesized through various methods. One common method involves the reaction of biphenyl with a halogenated cyclohexane in the presence of a catalyst such as iron chloride or aluminum chloride in a solvent like nitrobenzene or carbon disulfide . Another method involves the use of a cobalt catalyst, manganese catalyst, and bromine catalyst in acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dicyclohexylbiphenyl often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dicyclohexylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce new functional groups into the biphenyl structure .

Scientific Research Applications

4,4’-Dicyclohexylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dicyclohexylbiphenyl involves its interaction with specific molecular targets and pathways. Its effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclohexyl-4-(4-cyclohexylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVNSGCKHZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301619
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81937-29-3
Record name NSC144985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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